
4-(1-Benzofuran-2-ylmethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Benzofuran-2-ylmethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione is a complex organic compound that features a benzofuran moiety, an isoindole core, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzofuran-2-ylmethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran moiety, followed by the formation of the isoindole core, and finally the introduction of the piperidine ring. Common reagents used in these steps include:
- Benzofuran derivatives
- Isoindole precursors
- Piperidine derivatives
- Catalysts such as palladium or copper complexes
- Solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Benzofuran-2-ylmethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of cyclic structures from linear precursors.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents, nucleophiles
Cyclization conditions: Acidic or basic catalysts, elevated temperatures
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating diseases.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(1-Benzofuran-2-ylmethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Benzofuran-2-ylmethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione: Unique due to its specific combination of functional groups and structural features.
Other benzofuran derivatives: May share similar properties but differ in their specific applications and reactivity.
Isoindole derivatives: Often used in organic synthesis and medicinal chemistry.
Piperidine derivatives: Commonly found in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its combination of a benzofuran moiety, an isoindole core, and a piperidine ring, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C22H17N3O5 |
|---|---|
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
4-(1-benzofuran-2-ylmethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C22H17N3O5/c26-18-9-8-16(20(27)24-18)25-21(28)14-5-3-6-15(19(14)22(25)29)23-11-13-10-12-4-1-2-7-17(12)30-13/h1-7,10,16,23H,8-9,11H2,(H,24,26,27) |
Clé InChI |
GRICLJZNEMDVMA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CC5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


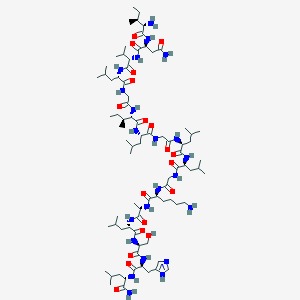
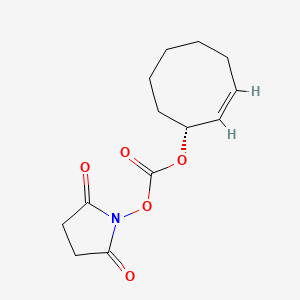
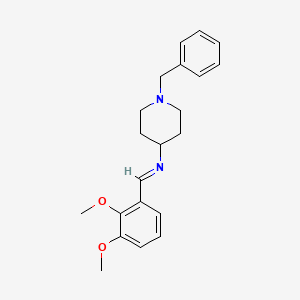
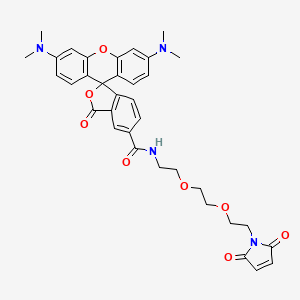
![3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid](/img/structure/B12386271.png)

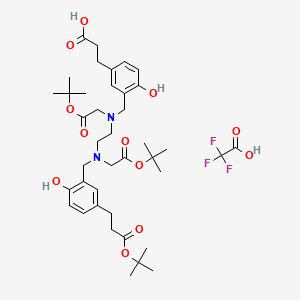
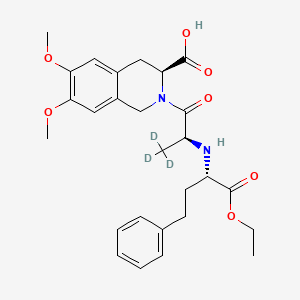
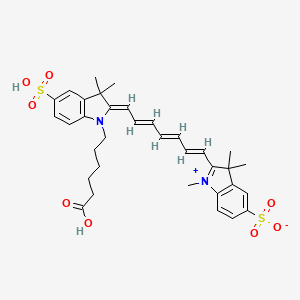
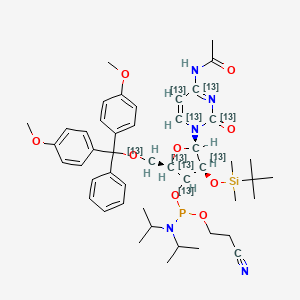
![[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12386307.png)

![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)
![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)
